Molecular Structure and Conformation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine
Molecular Structure and Conformation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine
Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary
This guide provides a comprehensive structural and conformational analysis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine . While thiazoles are ubiquitous in medicinal chemistry, this specific scaffold represents a unique "push-pull" system. The electron-withdrawing trifluoromethyl group (
This document is designed for drug developers and structural biologists, focusing on the practical implications of this molecule's geometry, synthesis, and physicochemical properties.
Molecular Geometry and Conformational Analysis
The core of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is the 5-membered heteroaromatic thiazole ring. Unlike standard 2-aminothiazoles (which are easily synthesized via Hantzsch cyclization), the 5-amino regioisomer presents unique stability and electronic challenges.
1.1 Planarity and Ring Architecture
The thiazole ring is strictly planar, adhering to Hückel's rule for aromaticity (
-
Bond Lengths: The
bond typically exhibits significant double-bond character due to the resonance contribution from the 5-amino group. -
Substituent Orientation:
-
Position 2 (
): The trifluoromethyl group adopts a staggered conformation relative to the ring plane to minimize torsional strain, though the barrier to rotation is low ( kcal/mol). The bonds are highly polarized, creating a dense electron cloud that serves as a weak hydrogen bond acceptor. -
Position 4 (
): The methyl group provides steric bulk that restricts rotation of adjacent substituents in protein pockets but has minimal impact on the ring's planarity. -
Position 5 (
): The nitrogen atom of the amine group is -hybridized (or nearly so) to facilitate lone-pair delocalization into the aromatic ring. This forces the amino protons to lie nearly in the plane of the ring, maximizing -overlap.
-
1.2 Tautomeric Equilibrium
A critical consideration for 5-aminothiazoles is the amino-imino tautomerism. While the amino form (A) is generally favored due to aromatic stabilization, the imino form (B) can become relevant in non-polar solvents or specific protein binding pockets.
-
Amino Form (Aromatic): Stabilized by the resonance energy of the thiazole ring.
-
Imino Form (Non-aromatic): Disrupts the
electron system but places the proton on the ring nitrogen (N3).
Expert Insight: For this specific molecule, the strong electron-withdrawing nature of the 2-
Electronic Properties and Reactivity
The molecule exhibits a "push-pull" electronic structure:
-
Pull: The
group at C2 exerts a powerful inductive effect (-I), withdrawing electron density from the ring nitrogen (N3). -
Push: The
group at C5 acts as a resonance donor (+M), pushing electron density into the ring.
2.1 Basicity (
)
The basicity of the ring nitrogen (N3) is drastically reduced compared to unsubstituted thiazole (
-
Predicted
: The of the conjugate acid is estimated to be . -
Implication: Under physiological pH (7.4), this molecule exists almost exclusively as the neutral free base. It will not protonate unless exposed to strong acidic conditions (e.g., gastric environment).
2.2 Stability Warning
5-Aminothiazoles are notoriously unstable as free bases due to oxidative decomposition (turning into dark tars upon air exposure).
-
Protocol: It is strictly recommended to isolate and store this compound as a salt (e.g., Hydrochloride or Trifluoroacetate ) to prevent oxidation.
Synthetic Pathway: The Curtius Rearrangement Protocol
Direct amination of position 5 is difficult. The most robust, self-validating route starts from the commercially available 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid (CAS: 126889-06-3).
3.1 Synthesis Workflow Diagram
Caption: Step-wise synthesis via Curtius Rearrangement to ensure regioselective installation of the amine at C5.
3.2 Detailed Protocol
-
Activation: Dissolve 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.2 eq).
-
Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0°C. Stir for 1 hour.
-
Rearrangement: Heat the reaction mixture to 90°C. Monitor the evolution of nitrogen gas (
).-
Checkpoint: Monitor IR spectroscopy for the appearance of the characteristic Isocyanate (
) stretch at .
-
-
Trapping (Crucial Step): Do not isolate the free amine directly. Add tert-butanol to form the Boc-protected intermediate.
-
Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to precipitate the 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine hydrochloride salt.
Physicochemical Data Summary
| Property | Value / Description | Significance |
| Formula | Core scaffold | |
| Molecular Weight | 182.17 g/mol | Fragment-like space |
| Topological Polar Surface Area (TPSA) | ~41 | High blood-brain barrier (BBB) permeability potential |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity driven by |
| H-Bond Donors | 1 ( | Key interaction with backbone carbonyls in proteins |
| H-Bond Acceptors | 2 (N3, F) | N3 is a weak acceptor; F is a very weak acceptor |
| Rotatable Bonds | 0 (Rigid) | Low entropic penalty upon binding |
Pharmacophore & Structural Biology Applications[2][3]
In drug discovery, this molecule serves as a bioisostere for electron-deficient anilines or aminopyridines.
5.1 Kinase Hinge Binding
The 5-aminothiazole motif is capable of bidentate hydrogen bonding in the hinge region of kinases:
-
Donor: The C5-amine
donates a hydrogen bond to the backbone carbonyl of the hinge residue. -
Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide
.
Note: The 2-
5.2 Interaction Pathway Diagram
Caption: Pharmacophore mapping showing the bidentate binding mode and hydrophobic anchoring via the trifluoromethyl group.
References
-
Sigma-Aldrich. (n.d.). 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid Product Analysis. Retrieved from
-
ChemicalBook. (2024). Properties of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid derivatives. Retrieved from
-
Birkinshaw, T. N., et al. (1984). 2-(N,N-disubstituted amino)thiazoles with electron-withdrawing groups at position 5: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
-
PubChem. (2025).[1] Compound Summary: Thiazole Derivatives and Conformational Data. National Library of Medicine. Retrieved from
-
Master Organic Chemistry. (2017). Trends in Amine Basicity and Electron Withdrawing Groups. Retrieved from
